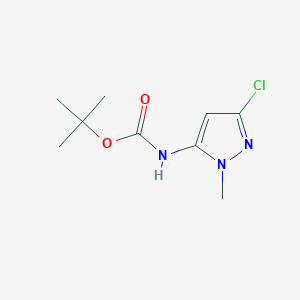
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole
Overview
Description
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 1-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
The compound “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” contains a Boc-protected amino group. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis . It’s typically used to protect amines, preventing them from reacting until the desired point in a synthetic pathway .
Mode of Action
The Boc group in “this compound” can be removed under acidic conditions . This reveals the amine group, which can then participate in further reactions .
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it changes the polarity and size of the molecule .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group .
Biochemical Analysis
Biochemical Properties
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the protection of amino groups. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amines . The compound interacts with various enzymes and proteins, primarily through its amino and chloro functional groups. These interactions often involve nucleophilic substitution reactions, where the amino group can act as a nucleophile, and the chloro group can participate in electrophilic reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the Boc-protected amino group can be deprotected under acidic conditions, releasing the free amine, which can then participate in various biochemical reactions within the cell . This deprotection process can affect cellular signaling pathways by altering the availability of reactive amino groups, thereby influencing gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be cleaved under acidic conditions, resulting in the formation of a free amine . This free amine can then interact with various biomolecules, including enzymes and proteins, through nucleophilic substitution or addition reactions . Additionally, the chloro group can participate in electrophilic reactions, further influencing the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Boc group under different conditions is a critical factor. Under acidic conditions, the Boc group can be cleaved, leading to the release of the free amine . This process can result in changes in the compound’s biochemical activity over time. Long-term studies have shown that the compound can influence cellular function by altering the availability of reactive amino groups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a protective agent for amino groups, preventing unwanted side reactions . At high doses, the compound can exhibit toxic effects, potentially leading to adverse reactions in the animal models . These effects highlight the importance of dosage optimization in biochemical studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized through deprotection of the Boc group, resulting in the formation of a free amine . This free amine can then participate in various metabolic reactions, including nucleophilic substitution and addition reactions . The compound’s interactions with enzymes and cofactors can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the Boc group can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-protected amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Deprotection: Formation of 3-chloro-1-methyl-1H-pyrazole-5-amine.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the pyrazole ring.
Scientific Research Applications
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Boc-amino)-3-bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine.
5-(Boc-amino)-3-fluoro-1-methyl-1H-pyrazole: Similar structure but with a fluorine atom instead of chlorine.
5-(Boc-amino)-3-iodo-1-methyl-1H-pyrazole: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group provides stability during synthetic processes and can be selectively deprotected when needed .
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMVMPHSSPPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


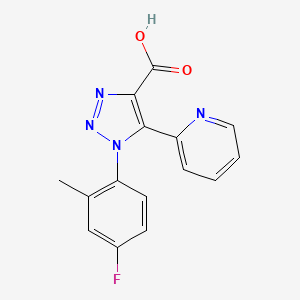

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
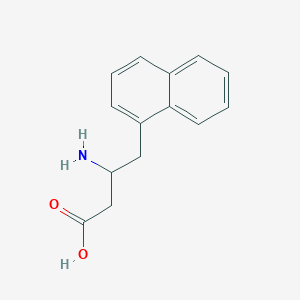

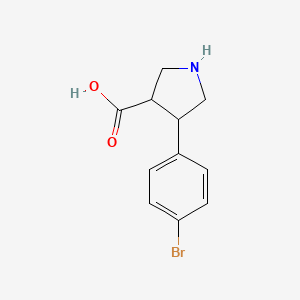

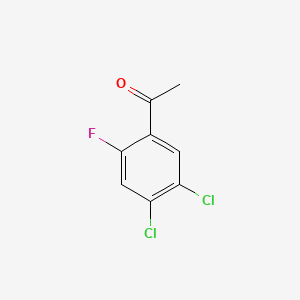
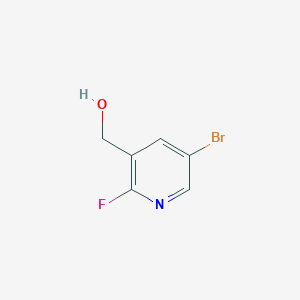
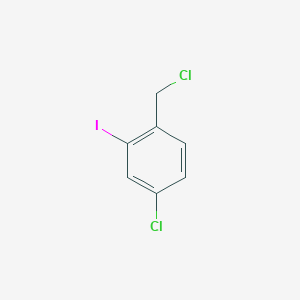

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
